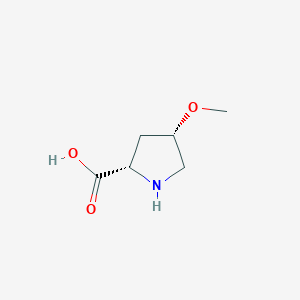

(2S,4S)-4-methoxypyrrolidine-2-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,4S)-4-methoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXKXUOGQKYKTH-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75176-22-6 | |

| Record name | (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid can be achieved through several synthetic routes One common method involves the asymmetric synthesis starting from readily available chiral precursors

Asymmetric Synthesis: The synthesis begins with the preparation of a chiral intermediate, which is then cyclized to form the pyrrolidine ring. The methoxy group is introduced through a nucleophilic substitution reaction, and the carboxylic acid group is introduced through oxidation or hydrolysis reactions.

Chiral Separation: Another approach involves the separation of racemic mixtures using chiral chromatography or crystallization techniques to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale asymmetric synthesis or chiral separation processes. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes are optimized to achieve high yields and purity while minimizing waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

(2S,4S)-4-methoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antiviral Drug Development :

- The compound serves as an important intermediate in the synthesis of antiviral agents, particularly for Hepatitis C Virus (HCV) treatments. For instance, it has been utilized in the synthesis of Velpatasvir, a direct-acting antiviral drug. The synthesis process was optimized to eliminate the need for organic solvents, enhancing efficiency and sustainability in drug manufacturing .

-

Peptidomimetic Inhibitors :

- Research indicates that proline derivatives, including (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid, are integral in developing peptidomimetic inhibitors targeting proteases involved in viral replication. These compounds have shown effectiveness against SARS-CoV-2 and HCV by stabilizing the peptide structure and enhancing pharmacokinetic properties .

-

Neurodegenerative Disease Research :

- There is emerging evidence supporting the use of this compound in neurodegenerative disease research, particularly Alzheimer's disease. Prolyl oligopeptidase inhibitors derived from pyrrolidine structures have been noted for their potential to modulate neuroinflammation and cognitive dysfunctions associated with such diseases .

Data Table: Summary of Applications

Case Studies

- Case Study on Antiviral Synthesis :

- Investigation into Peptidomimetics :

- Neuroinflammation Modulation :

Mecanismo De Acción

The mechanism of action of (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Stereoisomeric Comparison: (2S,4S) vs. (2S,4R) Isomers

The (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid (CAS 75176-09-9) is a diastereomer of the (2S,4S) form. Key differences include:

- Stereochemical Configuration : The (2S,4R) isomer adopts a trans configuration, altering its spatial arrangement and interaction with biological targets.

- Applications : The (2S,4R) isomer is utilized in synthesizing peptidomimetics and enzyme inhibitors, whereas the (2S,4S) form is favored in specific drug candidates due to its conformational rigidity .

- Pricing : The (2S,4S) isomer is priced at €299.95 for 25 mg, while the (2S,4R) variant costs €428.00 for 100 mg, reflecting differences in synthetic complexity .

Boc-Protected Derivatives

Boc (tert-butoxycarbonyl) protection enhances stability and modulates reactivity:

Substituent Variants at the 4-Position

Modifications at the 4-position significantly alter physicochemical and biological properties:

- Applications: Serve as precursors for thioether linkages in protease inhibitors. Lower polarity compared to methoxy analogs impacts solubility .

- 4-Bromo Derivative (CAS 16257-69-5): Molecular Formula: C₅H₈BrNO₂. Use: Acts as a halogenated building block for cross-coupling reactions .

Data Table: Key Comparative Properties

| Compound | CAS | Substituent (Position 4) | Molar Mass (g/mol) | Melting Point (°C) | Key Application |

|---|---|---|---|---|---|

| (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid | 75176-22-6 | Methoxy | 145.16 | 212 | Drug synthesis, research |

| (2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid | 75176-09-9 | Methoxy | 145.16 | N/A | Peptidomimetics |

| (2R,4R)-1-Boc-4-Methoxy analog | 83623-93-2 | Methoxy (Boc-protected) | 245.27 | N/A | Eribaxaban intermediate |

| (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid | 16257-69-5 | Bromo | 194.03 | N/A | Cross-coupling reactions |

Actividad Biológica

(2S,4S)-4-methoxypyrrolidine-2-carboxylic acid is a chiral compound classified as a pyrrolidine carboxylic acid. Its unique stereochemistry, characterized by the (2S,4S) configuration, significantly influences its chemical reactivity and biological activity. This compound features a methoxy group at the fourth position and a carboxylic acid group at the second position of the pyrrolidine ring, contributing to its potential applications in various fields including medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. It can act as a ligand for various enzymes and receptors, modulating their activity. The precise mechanism of action depends on the biological context and the specific molecular targets involved. This compound has been studied for its potential to influence metabolic pathways and signal transduction processes.

Potential Therapeutic Applications

Research has indicated several therapeutic applications for this compound:

- Drug Development : It serves as a precursor in the synthesis of pharmaceuticals and has been explored for its role in drug design due to its ability to modulate biological targets .

- Antiviral Activity : The compound has been utilized in the development of intermediates for antiviral drugs, showcasing its relevance in treating viral infections .

- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential use in cancer therapy .

Case Studies

- Antiviral Drug Development : A study highlighted the synthesis of a derivative of this compound as an intermediate for the anti-HCV drug Velpatasvir. The research focused on optimizing crystallization processes and binding interactions, demonstrating the compound's utility in pharmaceutical applications .

- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic properties of related compounds. Results indicated that certain analogs exhibited IC50 values in the low micromolar range against prostate cancer cells, suggesting that modifications to the pyrrolidine structure could enhance selectivity and potency against specific cancer types .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to its structural analogs:

| Compound Name | Stereochemistry | CAS Number | Notable Biological Activity |

|---|---|---|---|

| This compound | (2S,4S) | 75176-22-6 | Potential antiviral and cytotoxic effects |

| (2R,4R)-4-methoxypyrrolidine-2-carboxylic acid | (2R,4R) | 77449-94-6 | Lower biological activity compared to (2S,4S) |

| (2R,4S)-4-methoxypyrrolidine-2-carboxylic acid | (2R,4S) | 618-27-9 | Varied interactions with enzymes |

This comparative analysis illustrates how stereochemistry can significantly affect biological activity.

Q & A

Q. What are the key steps in synthesizing (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid?

The synthesis typically involves:

- Cyclization : Formation of the pyrrolidine ring via precursors like di-tert-butyl dicarboxylates, using reagents such as LiAlH₄ or NaBH₄ for reduction steps .

- Protection/Deprotection : Introduction and removal of tert-butoxycarbonyl (Boc) groups to stabilize intermediates. For example, Boc-protected precursors are hydrolyzed under acidic conditions to yield the carboxylic acid .

- Stereochemical Control : Chiral catalysts or chiral pool strategies ensure retention of the (2S,4S) configuration. Polar aprotic solvents (e.g., dichloromethane) enhance reaction selectivity .

- Purification : Chromatography or recrystallization in solvents like acetonitrile improves purity (>97% HPLC) .

Q. What analytical techniques validate the structure and purity of this compound?

- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks (e.g., O–H⋯N interactions in crystal lattices) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry via coupling constants (e.g., δ 3.3–4.5 ppm for methoxy and pyrrolidine protons) .

- HPLC/MS : Quantifies purity and detects trace impurities, with mobile phases optimized for carboxylic acid retention .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized?

- Chiral Auxiliaries : Use (2S,4S)-configured Boc-protected intermediates to enforce stereochemistry during cyclization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methoxy group introduction .

- Temperature Control : Low temperatures (−20°C to 0°C) minimize epimerization during deprotection steps .

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-based) enable enantioselective hydrogenation of ketone intermediates .

Q. How can conflicting NMR data for diastereomeric impurities be resolved?

- 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating spatial proximity of protons (e.g., methoxy vs. pyrrolidine ring protons) .

- Dynamic NMR : Detects slow conformational exchange in proline derivatives by variable-temperature studies .

- Chiral Derivatization : React with Mosher’s acid to convert enantiomers into diastereomers for clear chromatographic separation .

Q. What mechanistic insights explain its biological activity in medicinal chemistry?

- Enzyme Inhibition : The carboxylic acid group chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases), while the methoxy group enhances hydrophobic binding .

- Blood-Brain Barrier Penetration : Fluorinated analogs (e.g., 4-[¹⁸F]FPArg) demonstrate high BBB permeability due to low molecular weight and lipophilic methoxy groups, enabling glioma imaging .

- Hydrogen Bonding : Crystal structures reveal O–H⋯O/N interactions with biological targets, stabilizing ligand-receptor complexes .

Q. How do reaction conditions influence yield in large-scale synthesis?

- Solvent Optimization : Acetonitrile improves Boc-deprotection yields (≥80%) compared to THF due to better solubility of intermediates .

- Catalyst Loading : Pd/C (5% w/w) achieves >95% conversion in hydrogenation steps without over-reduction .

- pH Control : Acidic hydrolysis (pH 2–3) minimizes racemization during carboxylic acid formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.